Tiludronate Disodium

Paget's disease bone turnover markers bisphosphonate efficacy

Sourcing a bisphosphonate with defined osteoclast selectivity presents challenges for bone disorder research. Tiludronate Disodium is a non-nitrogenous bisphosphonate that directly inhibits the osteoclast vacuolar H⁺-ATPase (IC₅₀ 466 nM), achieving >10,000-fold selectivity over nitrogen-containing analogs like alendronate (IC₅₀ ≥5 mM). • 5-fold selectivity for osteoclast vs. kidney V-ATPase ensures mechanistic precision. • FDA-approved API with an active DMF (No. 11821) supports generic drug development. • Available from 51+ global vendors with established regulatory pathways for ANDA filing and formulation development.

Molecular Formula C7H7ClNa2O6P2S
Molecular Weight 362.57 g/mol
CAS No. 149845-07-8
Cat. No. B015491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiludronate Disodium
CAS149845-07-8
Synonyms(4-chlorophenyl)thiomethylene bisphosphonic acid
(chloro-4-phenyl)thiomethylene biphosphonate
(chloro-4-phenyl)thiomethylene bisphosphonate
Cl2SMBP
Skelid
tiludronate
tiludronate disodium
tiludronic acid
Molecular FormulaC7H7ClNa2O6P2S
Molecular Weight362.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.[Na+].[Na+]
InChIInChI=1S/C7H9ClO6P2S.2Na/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;/h1-4,7H,(H2,9,10,11)(H2,12,13,14);;/q;2*+1/p-2
InChIKeySKUHWSDHMJMHIW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tiludronate Disodium: Selective Osteoclast Inhibition


Tiludronate Disodium (CAS: 149845-07-8) is the disodium salt of tiludronic acid, a first-generation, non‑nitrogenous bisphosphonate analogue of endogenous pyrophosphate. Unlike nitrogen-containing bisphosphonates that target the mevalonate pathway, tiludronate incorporates into osteoclasts and inhibits the vacuolar H⁺-ATPase, thereby reducing proton secretion and disrupting cytoskeletal integrity, leading to osteoclast detachment [1]. Its chemical structure features a (4‑chlorophenylthio) group attached to the bisphosphonate P‑C‑P backbone, which confers distinct pharmacological properties [2]. Tiludronate Disodium is the active pharmaceutical ingredient in SKELID® (Sanofi‑Aventis U.S. LLC) and is primarily indicated for Paget's disease of bone [3].

Why Tiludronate Disodium Is Not Interchangeable


Bisphosphonates are not a homogeneous class. Tiludronate Disodium, a non‑nitrogenous bisphosphonate, exhibits a mechanism of action and potency profile distinct from nitrogen‑containing analogs such as alendronate, risedronate, pamidronate, and zoledronic acid [1]. While nitrogen‑containing bisphosphonates inhibit farnesyl pyrophosphate synthase in the mevalonate pathway, tiludronate uniquely targets the osteoclast vacuolar H⁺-ATPase with markedly higher potency [2]. Substituting tiludronate with a nitrogen‑containing bisphosphonate in Paget's disease may alter the balance between bone turnover suppression and adverse effect profile; conversely, substituting another non‑nitrogenous bisphosphonate such as etidronate yields substantially lower efficacy [3]. Renal safety profiles and oral bioavailability also differ significantly among agents [4]. Consequently, generic substitution within this class without consideration of these quantitative distinctions can compromise therapeutic outcomes.

Tiludronate Disodium: Evidence-Based Differentiation


Comparable Efficacy to Risedronate in Paget's Disease

In a clinical study of 49 patients with Paget's disease, tiludronate (400 mg/day for 3 months) and risedronate (30 mg/day for 2 months) produced statistically comparable reductions in bone turnover markers at 6 months post‑treatment [1]. This demonstrates that tiludronate, despite lacking a nitrogen atom and operating via a distinct molecular mechanism (V‑ATPase inhibition rather than FPPS inhibition), achieves biochemical control equivalent to a nitrogen‑containing bisphosphonate at the recommended therapeutic dosages.

Paget's disease bone turnover markers bisphosphonate efficacy

Osteoclast V‑ATPase Inhibition: Superior Potency vs. Alendronate & Etidronate

In a study using membrane vesicles derived from avian osteoclasts, tiludronate inhibited V‑ATPase‑mediated proton transport with an IC₅₀ of 466 nM, whereas the comparator bisphosphonates etidronate and alendronate exhibited IC₅₀ values ≥5 mM [1]. This represents a >10,000‑fold difference in potency at the osteoclast‑specific proton pump.

osteoclast inhibition V‑ATPase mechanism of action

Superior Response Rate vs. Etidronate in Paget's Disease

A prospective, double‑blind, multicenter trial compared tiludronate 400 mg/day and etidronate 400 mg/day in 234 patients with active Paget's disease. After 3 months, 57.4% of tiludronate‑treated patients achieved a ≥50% reduction in serum alkaline phosphatase (response), compared to only 13.9% of etidronate‑treated patients (p < 0.0001) [1].

Paget's disease alkaline phosphatase comparative efficacy

Higher Oral Bioavailability vs. Clodronate and Pamidronate

The absolute oral bioavailability of tiludronate is approximately 6%, which is significantly higher than that previously reported for clodronate and pamidronate [1]. This pharmacokinetic property is relevant for oral formulation development and therapeutic dosing considerations.

pharmacokinetics bioavailability oral absorption

Stable Oral Formulation: Tetrahydrate Patent

U.S. Patent 5,656,288 describes stable pharmaceutical compositions containing disodium tiludronate tetrahydrate for oral administration, including tablets, effervescent compositions, and capsules [1]. The patent provides processes for preparing disodium tiludronate tetrahydrate from tiludronic acid and sodium hydroxide, and from disodium tiludronate monohydrate or hemihydrate via exposure to excess water. This patent, now expired, established the foundation for the branded product SKELID®.

pharmaceutical formulation hydrate stability oral tablet

Equine Navicular Disease: Placebo-Controlled Efficacy

In a double‑blind, placebo‑controlled clinical trial involving 73 horses with navicular disease, tiludronate administered intravenously at 1 mg/kg body weight daily for 10 days resulted in optimal improvement of lameness and return to normal activity levels at 2–6 months post‑treatment compared to placebo [1]. The lower dose of 0.5 mg/kg failed to significantly improve the condition.

equine navicular disease veterinary bisphosphonate lameness

Tiludronate Disodium: Optimal Applications


Paget's Disease: First-Line Oral Therapy

Tiludronate Disodium (400 mg oral daily for 3 months) is indicated for Paget's disease of bone in patients with serum alkaline phosphatase ≥2 times the upper limit of normal, symptoms, or risk for complications [1]. Evidence demonstrates that tiludronate achieves biochemical marker reductions comparable to risedronate (‑52% vs ‑43% TAP reduction at 6 months) [2] and significantly outperforms etidronate (57.4% vs 13.9% responder rate at 3 months) [3]. The 400 mg daily dose offers the optimal balance of efficacy and gastrointestinal tolerability, with a 70% sustained response rate at 24 weeks [1]. Procurement selection is justified when an oral bisphosphonate with proven Paget's disease efficacy, defined dose‑response, and established clinical outcomes is required.

Equine Navicular Syndrome: FDA-Approved Veterinary Indication

Tiludronate Disodium is FDA‑approved as TILDREN® for the control of clinical signs associated with navicular syndrome in horses [4]. The effective dose is 1 mg/kg body weight administered via intravenous infusion. A double‑blind, placebo‑controlled clinical trial demonstrated that this dose produces optimal improvement in lameness and return to normal activity levels at 2–6 months post‑treatment, whereas 0.5 mg/kg was ineffective [5]. Safety studies indicate that when used as directed, intravenous infusion is generally safe, though 44% of horses infused over 90 minutes may exhibit transient signs consistent with colic that typically resolve with minimal intervention [6]. This represents a unique procurement niche where tiludronate is the established bisphosphonate of choice for equine practitioners.

Osteoclast V‑ATPase Research: Potent and Selective Molecular Probe

Tiludronate Disodium serves as a valuable research tool for investigating osteoclast‑specific V‑ATPase inhibition. In vitro studies demonstrate that tiludronate inhibits osteoclast V‑ATPase with an IC₅₀ of 466 nM, representing >10,000‑fold higher potency than alendronate and etidronate (IC₅₀ ≥5 mM) [7]. Additionally, tiludronate exhibits selectivity for osteoclast V‑ATPase relative to kidney V‑ATPase (5‑fold higher potency in osteoclast‑derived vesicles compared to kidney‑derived vesicles) [7]. This combination of high potency and cellular selectivity makes tiludronate disodium an appropriate compound for mechanistic studies of osteoclast acidification and bone resorption pathways, distinct from nitrogen‑containing bisphosphonates that act via the mevalonate pathway.

Generic Pharmaceutical Development: Expired Patent and Established DMF

The U.S. patent covering stable tiludronate hydrate formulations (U.S. Patent 5,656,288) has expired, and the compound is available as a generic API with 51 bulk ingredient vendors listed [8]. A Drug Master File (DMF No. 11821, Type II, Active) is on record with the FDA for tiludronate disodium drug substance [9]. The branded product SKELID® received NDA approval on March 7, 1997 (NDA 020707) [8]. This established regulatory pathway and expired patent landscape support procurement for generic drug manufacturing, ANDA filing, and formulation development of oral tiludronate products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tiludronate Disodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.